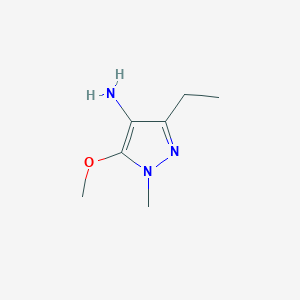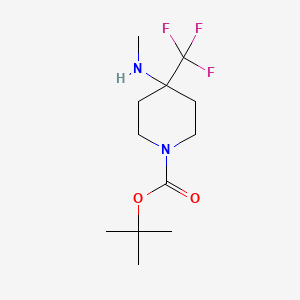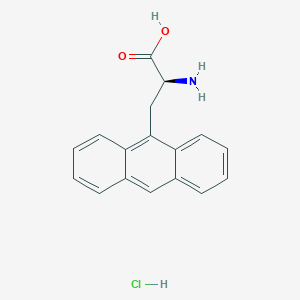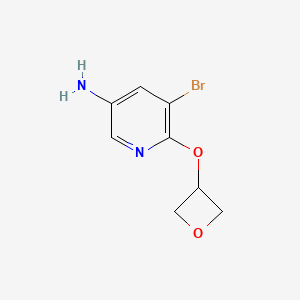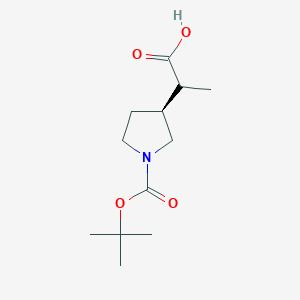
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid is a chiral compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, including Grignard reactions or other carboxylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The Boc group provides steric protection, allowing selective reactions at other sites within the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
- 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)butanoic acid
Uniqueness
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring, a Boc protecting group, and a propanoic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
FRYFRZPDMHRDDH-YGPZHTELSA-N |
Isomeric SMILES |
CC([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)

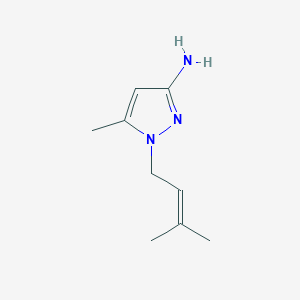

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
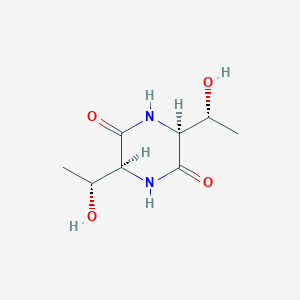
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
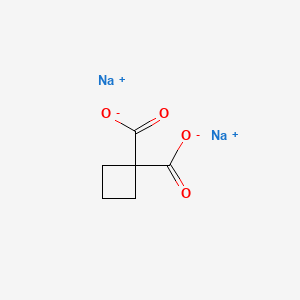
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
